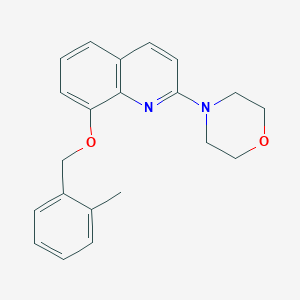
4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinoline derivative, which is a type of nitrogen-containing heterocycle . Quinolines have a wide range of applications in medicinal chemistry due to their presence in many biologically active compounds .
Synthesis Analysis
The synthesis of quinoline derivatives often involves reactions with anilines or anthranilic acid derivatives . Other methods may involve the use of heteroaromatic tosylates and phosphates as electrophiles in iron-catalyzed cross-coupling reactions .Molecular Structure Analysis
The quinoline moiety of the molecule has a bicyclic structure consisting of a benzene ring fused to a pyridine ring . The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For example, they can participate in cross-coupling reactions with alkyl Grignard reagents . They can also be dehydrogenated to form their aromatic counterparts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, quinoline derivatives are planar and aromatic, and can participate in pi-pi stacking interactions .Applications De Recherche Scientifique
Metabolic Fate and Isozyme Mapping
The synthetic cannabinoid receptor agonists QMMSB and QMiPSB, sharing structural similarities with the chemical , undergo significant metabolic transformations including ester hydrolysis and hydroxylation. These processes are catalyzed by enzymes such as CYP2C8, CYP2C9, CYP3A4, and CYP3A5, with ester hydrolysis being a crucial step for both SCRAs. The metabolic fate of these compounds involves the generation of hydroxyl and N-dealkyl metabolites, suggesting a complex biotransformation pathway that may be relevant to the study of similar quinoline derivatives (Richter et al., 2022).
Fluorophore Applications in Biochemistry and Medicine
Quinoline derivatives, including those related to the chemical , are known for their efficiency as fluorophores. Their applications in biochemistry and medicine for studying various biological systems are significant. The synthesis and transformation of these compounds have led to the development of new quinoline derivatives with potential as antioxidants and radioprotectors, showcasing their versatile utility in scientific research (Aleksanyan & Hambardzumyan, 2013).
Anti-corrosion Applications
8-hydroxyquinoline derivatives have demonstrated impressive anti-corrosion performance for mild steel in acidic media. This includes compounds structurally related to the one , illustrating the potential industrial applications of quinoline derivatives in protecting metals against corrosion. These findings highlight the chemical's relevance not only in pharmacology but also in materials science (Douche et al., 2020).
Inhibition of DNA-dependent Protein Kinase
Quinolinone and pyridopyrimidinone inhibitors, including structures related to 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine, have been synthesized as potential inhibitors of DNA-dependent protein kinase (DNA-PK). This is critical for cancer research, where inhibiting DNA-PK can enhance the efficacy of radiotherapy and chemotherapy by targeting the DNA repair mechanisms of cancer cells (Barbeau et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
4-[8-[(2-methylphenyl)methoxy]quinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-5-2-3-6-18(16)15-25-19-8-4-7-17-9-10-20(22-21(17)19)23-11-13-24-14-12-23/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGMOHCVOBPAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile](/img/structure/B2833387.png)


![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2833392.png)
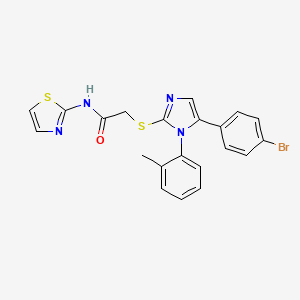
![2-Methyl-7-(methylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2833394.png)
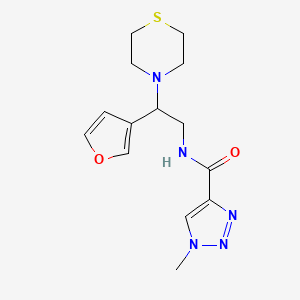
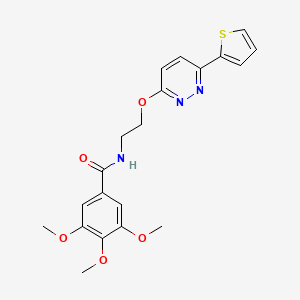
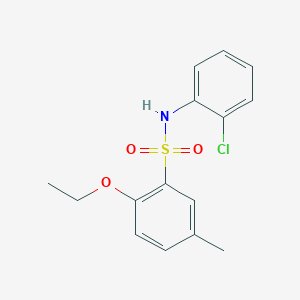
![4-(2-chlorophenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2833399.png)
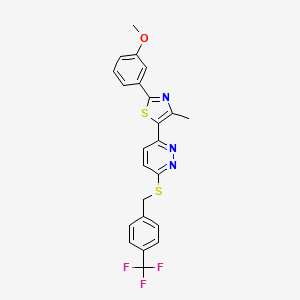
![N-(2,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2833403.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl benzofuran-2-carboxylate](/img/structure/B2833405.png)
